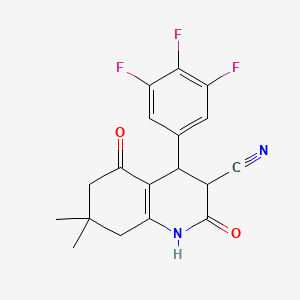![molecular formula C36H46ClN3O3 B12385126 (2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)
(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK3839919A is a potent allosteric inhibitor of the human immunodeficiency virus type 1 integrase enzyme. This compound has garnered significant attention due to its novel mechanism of action, which involves binding to a unique site on the integrase enzyme, thereby preventing the integration of viral DNA into the host genome. This makes GSK3839919A a promising candidate for the treatment of human immunodeficiency virus infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GSK3839919A involves several key steps. One efficient method includes the synthesis of (S)-2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl)-2-(tert-butoxy)acetate in only five steps compared to the original thirteen-step synthesis . This streamlined process involves strategic modifications to the chemical structure to enhance the efficiency and yield of the final product.
Industrial Production Methods: For industrial-scale production, the process development includes the optimization of two palladium-catalyzed reactions and the isolation of the active pharmaceutical ingredient without the formation of salts. This method ensures a high-purity product suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: GSK3839919A primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of GSK3839919A include palladium catalysts, bromine, and tert-butoxyacetate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed: The major products formed from the reactions involving GSK3839919A include various substituted derivatives, which can be further optimized for enhanced biological activity and reduced toxicity .
Wissenschaftliche Forschungsanwendungen
GSK3839919A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying allosteric inhibition mechanisms. In biology and medicine, GSK3839919A is used in preclinical studies to evaluate its efficacy as an anti-human immunodeficiency virus agent. Its unique mechanism of action makes it a valuable tool for understanding the integration process of viral DNA into the host genome .
Wirkmechanismus
GSK3839919A exerts its effects by binding to a unique allosteric site on the human immunodeficiency virus type 1 integrase enzyme. This binding prevents the integrase from facilitating the integration of viral DNA into the host genome, thereby inhibiting viral replication. The molecular targets involved include the integrase enzyme and specific binding sites that are critical for its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to GSK3839919A include other allosteric inhibitors of the human immunodeficiency virus type 1 integrase enzyme, such as BI 224436 and GS-9822. These compounds share a similar mechanism of action but differ in their chemical structures and binding affinities .
Uniqueness: What sets GSK3839919A apart from other similar compounds is its high potency and low clearance rate, making it a more effective and longer-lasting inhibitor. Additionally, the streamlined synthesis process enhances its feasibility for large-scale production .
Eigenschaften
Molekularformel |
C36H46ClN3O3 |
|---|---|
Molekulargewicht |
604.2 g/mol |
IUPAC-Name |
(2S)-2-[5-[2-[(2-chloro-6-methylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl]-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C36H46ClN3O3/c1-23-9-8-10-30(37)29(23)22-39-16-13-25-19-26(11-12-27(25)21-39)28-20-38-24(2)31(33(34(41)42)43-35(3,4)5)32(28)40-17-14-36(6,7)15-18-40/h8-12,19-20,33H,13-18,21-22H2,1-7H3,(H,41,42)/t33-/m0/s1 |
InChI-Schlüssel |
KETKYQCQNXUIQX-XIFFEERXSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)Cl)CN2CCC3=C(C2)C=CC(=C3)C4=CN=C(C(=C4N5CCC(CC5)(C)C)[C@@H](C(=O)O)OC(C)(C)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)CN2CCC3=C(C2)C=CC(=C3)C4=CN=C(C(=C4N5CCC(CC5)(C)C)C(C(=O)O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


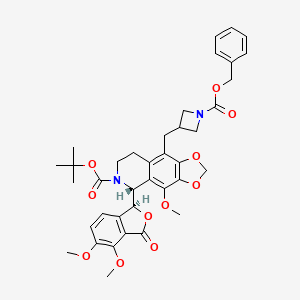
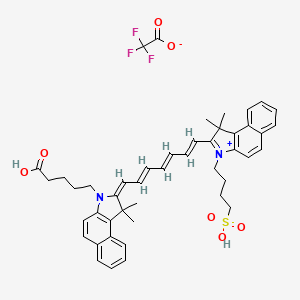
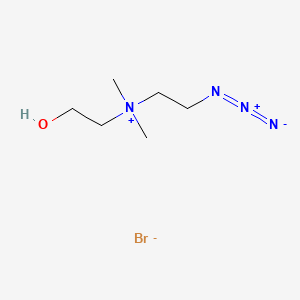
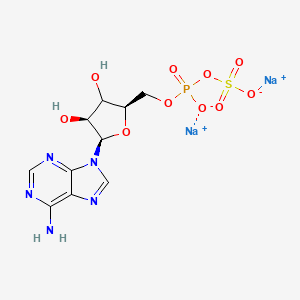
![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)

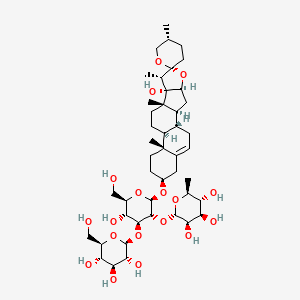
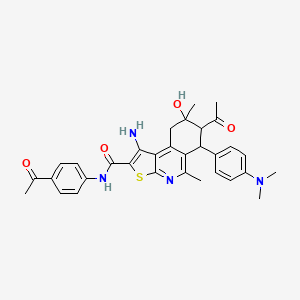
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
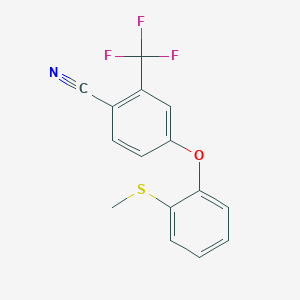
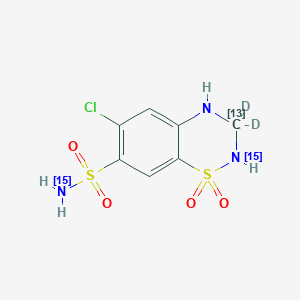
![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)

